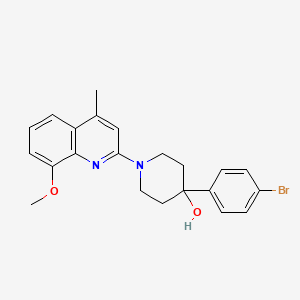
4-(4-bromophenyl)-1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-bromophenyl)-1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinol is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as BPIP and belongs to the class of piperidine derivatives. The synthesis of this compound has been extensively studied, and its mechanism of action and physiological effects have been investigated in various scientific studies.
作用機序
The mechanism of action of 4-(4-bromophenyl)-1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinol involves the inhibition of various enzymes and receptors in the body. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. In addition, the compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. The compound also acts as an antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-bromophenyl)-1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinol have been extensively studied in various scientific research studies. The compound has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells in vitro. In addition, the compound has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 4-(4-bromophenyl)-1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinol in lab experiments include its high purity and stability, which allows for accurate and reproducible results. In addition, the compound has been extensively studied, and its mechanism of action and physiological effects are well understood. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
将来の方向性
There are several future directions for the study of 4-(4-bromophenyl)-1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinol. One future direction is the development of more efficient and cost-effective synthesis methods for this compound. Another future direction is the investigation of the compound's potential therapeutic applications in other diseases, such as multiple sclerosis and Huntington's disease. In addition, the compound's potential as a drug candidate for clinical trials should be explored further. Finally, the compound's mechanism of action should be further elucidated to better understand its biochemical and physiological effects.
合成法
The synthesis of 4-(4-bromophenyl)-1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinol involves the reaction of 4-bromoaniline with 8-methoxy-4-methyl-2-quinolinecarbaldehyde in the presence of sodium borohydride and acetic acid. The resulting product is then reacted with piperidine in the presence of acetic acid and sodium hydroxide to obtain the final product. This synthesis method has been optimized in various studies to improve the yield and purity of the compound.
科学的研究の応用
The potential therapeutic applications of 4-(4-bromophenyl)-1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinol have been extensively studied in various scientific research studies. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, the compound has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
4-(4-bromophenyl)-1-(8-methoxy-4-methylquinolin-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O2/c1-15-14-20(24-21-18(15)4-3-5-19(21)27-2)25-12-10-22(26,11-13-25)16-6-8-17(23)9-7-16/h3-9,14,26H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCKSILEDFVLER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N3CCC(CC3)(C4=CC=C(C=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-1-(8-methoxy-4-methylquinolin-2-yl)piperidin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2-methoxyphenyl)-3-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B4897141.png)
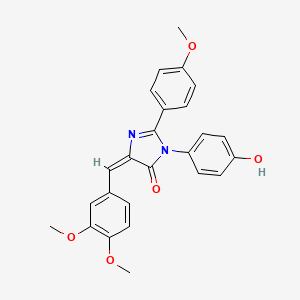
![7-(4-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4897152.png)
![5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4897157.png)
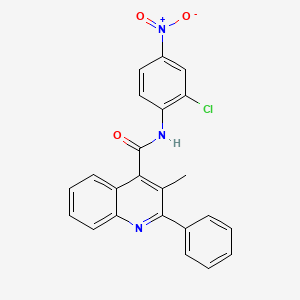
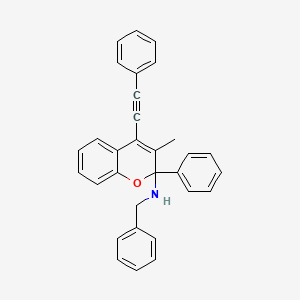
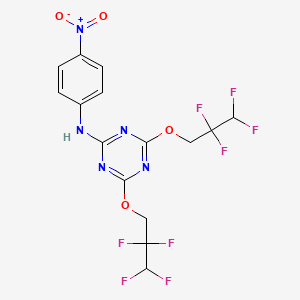
![3-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4897179.png)
![methyl 4-(5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4897191.png)
![N-(2-furylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B4897198.png)
![N~1~-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4897210.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4897224.png)
![hexyl 4-{[2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)vinyl]amino}benzoate](/img/structure/B4897232.png)